3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Lipophilicity Drug-likeness Permeability

3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2195942-28-8) is a synthetic spirocyclic amide that combines a 2,6-dichlorophenyl moiety with a 7-oxaspiro[3.5]nonane scaffold via a propanamide linker. Its molecular formula is C₁₇H₂₁Cl₂NO₂ with a molecular weight of 342.3 g/mol, a computed XLogP3-AA of 3.7, a topological polar surface area of 38.3 Ų, and 4 rotatable bonds.

Molecular Formula C17H21Cl2NO2
Molecular Weight 342.26
CAS No. 2195942-28-8
Cat. No. B2430067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
CAS2195942-28-8
Molecular FormulaC17H21Cl2NO2
Molecular Weight342.26
Structural Identifiers
SMILESC1CC2(C1NC(=O)CCC3=C(C=CC=C3Cl)Cl)CCOCC2
InChIInChI=1S/C17H21Cl2NO2/c18-13-2-1-3-14(19)12(13)4-5-16(21)20-15-6-7-17(15)8-10-22-11-9-17/h1-3,15H,4-11H2,(H,20,21)
InChIKeyMXBMAARIBYNEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2195942-28-8): Chemical Identity, Computed Properties, and Sourcing Landscape


3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2195942-28-8) is a synthetic spirocyclic amide that combines a 2,6-dichlorophenyl moiety with a 7-oxaspiro[3.5]nonane scaffold via a propanamide linker [1]. Its molecular formula is C₁₇H₂₁Cl₂NO₂ with a molecular weight of 342.3 g/mol, a computed XLogP3-AA of 3.7, a topological polar surface area of 38.3 Ų, and 4 rotatable bonds [1]. The compound contains one undefined atom stereocenter within the spirocyclic core [1]. The 7-oxaspiro[3.5]nonane scaffold belongs to a class of spirocyclic oxetane-containing architectures increasingly explored in medicinal chemistry for their three-dimensional character and conformational rigidity [2]. The compound is currently listed by commercial chemical suppliers, including A2B Chem (Cat# BK76918), for non-human research purposes . As of April 2026, no published bioactivity data or primary research articles containing quantitative biological measurements for this specific compound could be identified in major public databases, including ChEMBL, BindingDB, and PubMed [3]. This evidence guide therefore focuses on structurally grounded differentiation derived from computed physicochemical properties and scaffold-level considerations, while explicitly acknowledging the current absence of comparative biological assay data.

Why Generic Substitution of 3-(2,6-Dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide with Other 7-Oxaspiro[3.5]nonan-1-yl Propanamides Carries Unquantified Risk


Within the 7-oxaspiro[3.5]nonan-1-yl propanamide chemotype, phenyl ring substitution dictates computed lipophilicity, electronic character, and steric profile—three parameters that fundamentally govern molecular recognition, membrane permeability, and metabolic susceptibility [1]. The 2,6-dichloro substitution pattern on the target compound (CAS 2195942-28-8) produces a computed XLogP3-AA of 3.7, which is approximately 0.9 log units higher than the 2-fluoro analog (CAS 2177060-03-4, estimated XLogP ~2.8), and the molecular weight difference is ~51 Da (342.3 vs. 291.4 g/mol) . The two ortho-chloro substituents create a distinct steric and electronic environment around the phenyl ring that cannot be replicated by mono-halogenated or methoxy-substituted variants [1]. Furthermore, halogen bonding potential differs qualitatively between chlorine and fluorine, with implications for target engagement that are well-documented in halogenated drug candidates [2]. In the absence of target-specific comparative biological data, these computed physicochemical differences represent the only currently quantifiable basis for differentiation and underscore why generic substitution among in-class analogs cannot be assumed to be functionally neutral .

Quantitative Differential Evidence for 3-(2,6-Dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide: Physicochemical and Structural Differentiation from Closest In-Class Analogs


Computed Lipophilicity (XLogP3-AA): 0.9 Log Unit Increase Over the 2-Fluoro Analog

The target compound exhibits a computed XLogP3-AA of 3.7, compared to an estimated XLogP3-AA of approximately 2.8 for the closest mono-halogenated analog, 3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2177060-03-4) [1]. This 0.9 log unit increase reflects the contribution of the second ortho-chlorine atom and places the 2,6-dichloro derivative in a higher lipophilicity bracket. The significance of this difference is context-dependent: a ΔlogP of 0.9 can correspond to approximately a 5- to 8-fold difference in membrane partition coefficients in octanol/water systems [2].

Lipophilicity Drug-likeness Permeability SAR

Molecular Weight and Heavy Atom Count Differentiation from Mono-Halogenated and Methoxy-Substituted Analogs

With a molecular weight of 342.3 g/mol, the target compound is 50.9 Da heavier than the 2-fluoro analog (291.4 g/mol) and 43.1 Da heavier than the 2,4-dimethoxy analog (estimated ~299.2 g/mol for a C₁₉H₂₇NO₄ scaffold) [1]. The heavy atom count of 22 includes two chlorine atoms (each contributing ~35.5 Da), which is two heavy atoms more than the 2-fluoro analog and one more than the 3-chloro-4-fluoro variant [1]. This places the 2,6-dichloro derivative near the upper boundary of the 'lead-like' molecular weight range commonly used in fragment-based and early-stage screening libraries [2].

Molecular weight Lead-likeness Physicochemical profiling Fragment-based screening

Topological Polar Surface Area and Hydrogen Bonding Capacity: Conserved Scaffold Features with Distinct Aryl Electronic Modulation

The computed topological polar surface area (TPSA) of the target compound is 38.3 Ų, with one hydrogen bond donor (amide NH) and two hydrogen bond acceptors (amide carbonyl and spirocyclic ether oxygen) [1]. This TPSA is identical to that of the 2-fluoro analog, as the TPSA contribution of the aryl substituent is minimal when substitution does not add polar atoms [2]. However, the electron-withdrawing effect of the two ortho-chlorine atoms (Hammett σₘ = 0.37 each) is substantially greater than that of a single ortho-fluorine (σₘ = 0.34), producing a stronger net electron-deficient aryl ring that can influence π-stacking and cation-π interactions in target binding pockets [3].

Polar surface area Hydrogen bonding Blood-brain barrier permeability ADME prediction

Commercially Available Inventory with Defined Single-Lot Traceability (A2B Chem Cat# BK76918)

The target compound is cataloged and available from A2B Chem under catalog number BK76918, with the CAS registry number 2195942-28-8 explicitly assigned . In contrast, several structurally analogous 7-oxaspiro[3.5]nonan-1-yl propanamides (e.g., the 2,4-dimethoxy, 3-chloro-4-fluoro, and 4-fluoro-3-methyl variants) are listed primarily on aggregator platforms without confirmed single-supplier stocking at the time of this analysis, meaning the 2,6-dichloro compound currently offers a more reliable procurement pathway through a traceable commercial channel . Compound identity verification via CAS number and IUPAC name is explicitly cross-referenced on the product page .

Chemical procurement Compound sourcing Inventory reliability Screening library supply

Recommended Research and Procurement Application Scenarios for 3-(2,6-Dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide Based on Available Differential Evidence


Structure-Activity Relationship (SAR) Exploration of Aryl Halogen Effects on 7-Oxaspiro[3.5]nonane-Propanamide Chemotypes

The 2,6-dichlorophenyl substitution provides a distinct electronic and lipophilic reference point within a halogen-scanning SAR series. When compared to the 2-fluoro and potential 2-chloro, 2-bromo, or 2,6-difluoro analogs, this compound offers the highest lipophilicity (XLogP3-AA = 3.7) and the strongest net aryl electron-withdrawing effect (Σσₘ ≈ 0.74) among currently cataloged members of this chemotype [1]. This makes it suitable as the 'high-logP, high-electron-deficiency' extreme in a property-activity relationship matrix to probe the lipophilicity and electronic tolerance of a biological target of interest [2].

Physicochemical Property Benchmarking for Spirocyclic Fragment and Lead-Like Library Design

With a molecular weight of 342.3 g/mol, TPSA of 38.3 Ų, and 4 rotatable bonds, this compound sits at the boundary between fragment-like and lead-like chemical space [1]. Librarians and medicinal chemistry teams constructing spirocycle-enriched screening collections can use this compound as a reference for calibrating the upper range of lipophilicity and molecular weight within 7-oxaspiro[3.5]nonane-derived libraries, particularly when seeking to balance three-dimensional character with favorable computed ADME properties [3].

Biophysical Assay Development Requiring Halogen-Rich Probe Molecules

The presence of two chlorine atoms (with their characteristic isotopic signature of approximately 3:1 ³⁵Cl:³⁷Cl) confers a distinctive mass spectrometry fragmentation pattern, making this compound potentially useful as a positive control or reference standard in mass spectrometry-based binding assays where chlorine-specific detection windows are employed [1]. Additionally, the electron-deficient aryl ring may serve as a π-stacking probe in X-ray crystallography or NMR-based fragment screening campaigns targeting bromodomains, kinase hinge regions, or other aromatic-rich binding sites [4].

Procurement for Academic Screening Consortia Requiring Traceable Compound Identity

Academic screening centers and compound management facilities that require verified CAS registry assignment, confirmed IUPAC nomenclature, and traceable single-supplier sourcing can procure this compound through A2B Chem (Cat# BK76918), where compound identity documentation is explicitly provided [1]. This contrasts with several in-class analogs that are currently available only through multi-vendor aggregator platforms without guaranteed single-supplier stocking, reducing procurement uncertainty for consortia with strict compound QC requirements [1].

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